2-(2H-Benzotriazol-2-yl)-p-cresol

Description

Properties

IUPAC Name |

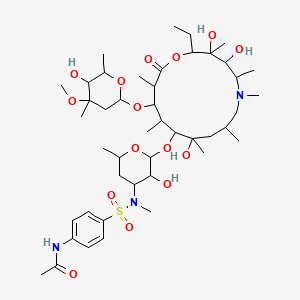

N-[4-[[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H77N3O15S/c1-15-34-45(11,55)38(51)28(6)47(12)23-24(2)21-43(9,54)40(26(4)37(27(5)41(53)61-34)62-35-22-44(10,58-14)39(52)29(7)60-35)63-42-36(50)33(20-25(3)59-42)48(13)64(56,57)32-18-16-31(17-19-32)46-30(8)49/h16-19,24-29,33-40,42,50-52,54-55H,15,20-23H2,1-14H3,(H,46,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWVLGKGQGGAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H77N3O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

932.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2H-Benzotriazol-2-yl)-p-cresol chemical structure

An In-Depth Technical Guide to 2-(2H-Benzotriazol-2-yl)-p-cresol (Drometrizole)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Photostabilization

In the landscape of material science and drug formulation, the mitigation of ultraviolet (UV) radiation-induced degradation is a paramount challenge. UV light, a component of sunlight, acts as a high-energy catalyst for photo-oxidative processes that can compromise the structural integrity, appearance, and function of a vast array of organic materials.[1][2] Within the arsenal of protective agents, benzotriazole UV absorbers (BUVs) represent a cornerstone technology, prized for their remarkable efficiency and photostability.[3][4]

This guide provides a comprehensive technical overview of a key member of this class: This compound , also known by its International Nonproprietary Name (INN), Drometrizole.[5][6] We will dissect its molecular structure, elucidate its sophisticated photoprotective mechanism, detail its synthesis and analytical characterization, and discuss its applications and environmental considerations. This document is designed to serve as a practical and authoritative resource for professionals engaged in research, materials development, and pharmaceutical sciences.

Molecular Identity and Physicochemical Properties

This compound is a synthetic organic compound featuring a p-cresol (4-methylphenol) group attached to a 2H-benzotriazole ring system.[6] This specific arrangement is crucial for its function as a UV absorber.

Chemical Structure

-

IUPAC Name: 2-(2H-benzotriazol-2-yl)-4-methylphenol[6]

-

Synonyms: Drometrizole, Tinuvin P, UV-P, 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole[6][7][8]

-

Molecular Weight: 225.25 g/mol [8]

Physicochemical Data

A summary of the key physicochemical properties of Drometrizole is presented in Table 1. This data is essential for formulation development, solubility testing, and safety assessments.

| Property | Value | Source(s) |

| Melting Point | 125.5 - 129.5 °C | [8] |

| Boiling Point | 225 °C at 10 mmHg | [8][9] |

| Density | 1.38 g/cm³ | [8][] |

| Appearance | Off-white to pale yellow crystalline powder | [5] |

| Water Solubility | 173 µg/L at 20 °C (very low) | [8][9] |

| Solubility | Soluble in ethanol; slightly soluble in DMSO and methanol | [5][8] |

| LogP (Octanol/Water) | 4.2 at 25 °C | [9] |

The Photoprotective Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of Drometrizole and its ability to protect host materials is not merely due to UV absorption, but to its capacity for efficiently dissipating the absorbed energy without undergoing significant chemical change.[2][11] The core of this function is a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][3][12]

Upon absorption of a UV photon (typically in the 300-360 nm range), the molecule transitions to an electronically excited state.[3] In this higher energy state, an ultrafast transfer of the phenolic proton to a nitrogen atom on the adjacent benzotriazole ring occurs.[3][12] This tautomerization forms an unstable, high-energy zwitterionic or keto-enol intermediate.[3] This intermediate rapidly undergoes non-radiative decay, releasing the absorbed energy as harmless thermal energy (heat) and reverting to its original, stable ground-state structure.[2][12] This entire cycle occurs on a picosecond timescale, allowing a single molecule to dissipate the energy of thousands of UV photons over its lifetime.[12]

The efficiency of this process is predicated on the intramolecular hydrogen bond between the phenolic hydroxyl group and the benzotriazole nitrogen, a defining structural feature of this class of absorbers.[11][13]

Caption: The ESIPT cycle of this compound.

Synthesis and Manufacturing

The industrial synthesis of Drometrizole typically involves a multi-step process that leverages classical diazonium chemistry. While specific proprietary methods vary, the general pathway is well-established.

A common approach involves the reaction of 2-nitroaniline with p-cresol, followed by a reduction and cyclization step.[14] A more specific documented method involves starting with 2'-hydroxy-5'-methyl-2-nitroazobenzene. This intermediate is then reduced, often using agents like sodium hydroxide in a suitable solvent, which facilitates the cyclization to form the benzotriazole ring system, yielding the final product, 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole.[14] Another method describes the catalytic hydrogenation of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole-N-oxide using a Raney nickel catalyst to produce Drometrizole.[15]

Caption: Generalized synthetic workflow for Drometrizole.

Analytical Characterization

Accurate identification and quantification of Drometrizole in raw material form or within a finished product matrix are critical for quality control and research. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Data

Spectroscopic analysis provides the definitive structural fingerprint of the molecule.

| Technique | Key Observances |

| ¹H NMR | Signals corresponding to the aromatic protons on both the benzotriazole and p-cresol rings, a singlet for the methyl group, and a characteristic downfield signal for the intramolecularly hydrogen-bonded hydroxyl proton. |

| ¹³C NMR | Resonances for all 13 unique carbon atoms, including the methyl carbon, aromatic carbons, and the carbon bearing the hydroxyl group.[7] |

| FT-IR | A broad absorption band characteristic of the hydrogen-bonded -OH group, along with sharp peaks corresponding to aromatic C-H and C=C stretching vibrations.[16] |

| UV-Vis | Strong absorbance in the UV-A and UV-B regions, typically showing two main absorption maxima around 300 nm and 330-360 nm.[3] |

Note: Specific chemical shifts and absorption maxima can be found in spectral databases.[7][16]

Chromatographic Analysis Protocol: Quantification by HPLC

This protocol outlines a standard method for the quantification of Drometrizole. It is a self-validating system when performed with appropriate calibration standards and controls.

Objective: To determine the concentration of this compound in a sample matrix.

Methodology:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of Drometrizole reference standard (USP grade or equivalent[17]) into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with HPLC-grade methanol to create a 100 µg/mL stock solution.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a calibration curve with at least five concentration levels (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Scientist's Note: Using the mobile phase as the diluent for the final standards minimizes solvent mismatch effects upon injection, leading to better peak shape.

-

-

Sample Preparation:

-

Accurately weigh a sample containing Drometrizole (e.g., a polymer film).

-

Extract the analyte by dissolving the sample in a suitable solvent (e.g., tetrahydrofuran, THF) followed by precipitation of the polymer with a non-solvent (e.g., methanol) and filtration.

-

Alternatively, use sonication-assisted solvent extraction with methanol or acetonitrile.

-

Dilute the resulting extract with the mobile phase to a concentration expected to fall within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter (PTFE or nylon) prior to injection to protect the HPLC column.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 80:20 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detector: UV-Vis detector set to a wavelength of maximum absorbance (e.g., ~340 nm).

-

-

Data Analysis:

-

Run the calibration standards and construct a calibration curve by plotting peak area versus concentration.

-

Calculate the linear regression equation and the correlation coefficient (R²), which should be >0.995 for a valid curve.

-

Inject the prepared sample(s) and determine the peak area for Drometrizole.

-

Calculate the concentration in the sample using the regression equation and account for all dilution factors.

-

Applications in Industry and Research

The primary application of Drometrizole is as a UV stabilizer in a wide range of materials.[6][18] Its low volatility and excellent photostability make it highly effective in protecting polymers and organic substances from degradation.[1]

-

Plastics and Polymers: It is incorporated into plastics such as PVC, polystyrene, and polyurethanes to prevent yellowing, cracking, and loss of mechanical properties upon UV exposure.[18]

-

Coatings and Paints: In automotive and industrial coatings, it preserves gloss and color by absorbing damaging UV radiation before it can reach the polymer binder or pigments.[6]

-

Cosmetics: Drometrizole and its derivatives are used in sunscreen and personal care products as broad-spectrum UV filters to protect the skin.[][19]

-

Adhesives and Sealants: It ensures the long-term performance and durability of adhesives and sealants used in outdoor applications.

While its primary role is as a UV absorber, its benzotriazole core also finds use as a building block in the synthesis of other functional molecules.[20]

Environmental and Toxicological Profile

The widespread use of benzotriazole UV stabilizers (BUVs) has led to their detection in various environmental compartments, including water, sediment, and biota.[21][22] Due to their persistence and potential for bioaccumulation (indicated by a high LogP value), BUVs are considered emerging environmental contaminants.[21][22]

-

Environmental Fate: Drometrizole is not readily biodegradable and can persist in the environment. Wastewater treatment plants may not completely remove these compounds, leading to their release into aquatic systems.[21][23]

-

Toxicity: Drometrizole is classified as very toxic to aquatic life with long-lasting effects.[9] Toxicological studies on various BUVs have shown potential for endocrine disruption and other adverse effects in organisms.[22][24] The Safety Data Sheet (SDS) indicates it may cause an allergic skin reaction.[9]

-

Handling and Safety: Standard laboratory precautions, including the use of protective gloves, and eye protection, should be followed. Contaminated work clothing should not be allowed out of the workplace, and release to the environment must be avoided.[25] Disposal must be in accordance with local and national regulations for environmentally hazardous substances.

Conclusion

This compound is a high-performance UV absorber whose efficacy is rooted in its unique molecular structure and the elegant ESIPT mechanism. Its ability to harmlessly dissipate UV radiation makes it an indispensable tool for protecting materials and is valuable in formulations across numerous industries. However, its environmental persistence and ecotoxicity necessitate responsible use, careful handling, and ongoing research into its environmental lifecycle. This guide provides the foundational knowledge for scientists and professionals to effectively utilize, analyze, and understand this important chemical compound.

References

- American Coatings Association. (n.d.). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications.

- Specialized Chemical Manufacturer. (2026). The Science of Light Stability: Benzotriazole UV Absorbers Explained.

- Research Square. (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern.

- BenchChem. (2025). Technical Support Center: Photodegradation of Benzotriazole UV Absorbers.

- PubMed. (n.d.). The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments.

- P&S Chemicals. (n.d.). Product information, this compound.

- RSC Publishing. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers.

- SpectraBase. (n.d.). 2(2H-Benzotriazol-2-yl)-p-cresol.

- ACS Publications. (2025). Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers | Environment & Health.

- precisionFDA. (n.d.). BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR).

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - this compound.

- Portail Substances Chimiques. (2024). This compound (2440-22-4).

- PubMed. (2014). Benzotriazole UV-stabilizers and benzotriazole: Antiandrogenic activity in vitro and activation of aryl hydrocarbon receptor pathway in zebrafish eleuthero-embryos.

- PrepChem.com. (n.d.). Synthesis of 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole.

- BenchChem. (2025). The Evolution of Benzotriazole UV Absorbers: A Technical Guide.

- PubChem - NIH. (n.d.). Drometrizole | C13H11N3O | CID 17113.

- LookChem. (n.d.). Cas 2440-22-4, this compound.

- ChemicalBook. (2025). This compound | 612069-30-4.

- IPG. (n.d.). This compound.

- SpectraBase. (n.d.). 2(2H-Benzotriazol-2-yl)-p-cresol - Optional[FTIR] - Spectrum.

- Sigma-Aldrich. (n.d.). 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol.

- ResearchGate. (n.d.). Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M).

- USP Store. (n.d.). Drometrizole (25 mg) (this compound).

- ChemInfo Public. (2023). 2-(2-Hydroxy-5-methylphenyl)2H-benzotriazol.

- BOC Sciences. (n.d.). This compound.

- The Good Scents Company. (n.d.). benzotriazolyl dodecyl p-cresol, 125304-04-3.

- Pharmaffiliates. (n.d.). CAS No : 2514602-12-9 | Product Name : 2-(2H-Benzotriazol-2-yl)-6-isobutyl-p-cresol.

- NIH. (n.d.). Synthesis of New 2-(2´-Hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters.

- Pkwteile. (2022). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.

- CPAChem. (n.d.). Safety data sheet.

- PrepChem.com. (n.d.). Synthesis of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole.

- ResearchGate. (n.d.). (PDF) Substitution of Benzotriazole UV Absorbers in Plastics.

- ChemicalBook. (n.d.). 2-(2H-Benzotriazol-2-yl)-p-kresol | 2440-22-4.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02028A [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Drometrizole | C13H11N3O | CID 17113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. lookchem.com [lookchem.com]

- 9. 2-(2H-Benzotriazol-2-yl)-p-kresol | 2440-22-4 [m.chemicalbook.com]

- 11. paint.org [paint.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

- 15. prepchem.com [prepchem.com]

- 16. spectrabase.com [spectrabase.com]

- 17. store.usp.org [store.usp.org]

- 18. This compound - IPG [ipgchem.com]

- 19. benzotriazolyl dodecyl p-cresol, 125304-04-3 [thegoodscentscompany.com]

- 20. The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. This compound (2440-22-4) | PSC [substances.ineris.fr]

- 24. Benzotriazole UV-stabilizers and benzotriazole: Antiandrogenic activity in vitro and activation of aryl hydrocarbon receptor pathway in zebrafish eleuthero-embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cdn.pkwteile.de [cdn.pkwteile.de]

An In-depth Technical Guide to 2-(2H-Benzotriazol-2-yl)-p-cresol (Drometrizole)

CAS Number: 2440-22-4 Synonyms: Drometrizole, Tinuvin P, 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole

Foreword for the Modern Researcher

In the realm of material science and formulation chemistry, the mitigation of ultraviolet (UV) radiation damage is a paramount concern. Polymers, coatings, and even active pharmaceutical ingredients are susceptible to photodegradation, leading to diminished performance, discoloration, and reduced product lifespan. This guide provides a comprehensive technical overview of 2-(2H-Benzotriazol-2-yl)-p-cresol (CAS 2440-22-4), a cornerstone UV absorber from the hydroxyphenyl benzotriazole (HBT) class. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between this molecule's structure, its mechanism of action, and its practical application, empowering you to leverage its properties with precision and foresight.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound, commercially known as Drometrizole or Tinuvin P, is a high-performance UV absorber valued for its exceptional photostability and efficiency in converting damaging UV radiation into harmless thermal energy.[1][2] Its molecular structure, featuring an intramolecular hydrogen bond, is the key to its function.

Key Physicochemical Data

The following table summarizes the essential properties of Drometrizole, providing a quantitative foundation for its application in various matrices.

| Property | Value | Source(s) |

| CAS Number | 2440-22-4 | [3] |

| Molecular Formula | C₁₃H₁₁N₃O | [1][3] |

| Molecular Weight | 225.25 g/mol | [3] |

| Appearance | Light yellow crystalline powder | [2][4] |

| Melting Point | 125.5 - 129.5 °C | [4] |

| Boiling Point | 225 °C at 10 mmHg | [4][5] |

| Density | 1.38 g/cm³ | [2][5] |

| Water Solubility | 173 µg/L at 20 °C (Very low) | [5] |

| Log P (octanol/water) | 4.20 at 25 °C | [6] |

| UV Absorption Range | 300 - 400 nm | [2] |

Section 2: Mechanism of Photostabilization

The efficacy of Drometrizole is not based on simple UV absorption but on a sophisticated and highly efficient energy dissipation pathway known as Excited-State Intramolecular Proton Transfer (ESIPT) . This mechanism is central to its stability and longevity, as it allows the molecule to cycle thousands of times without significant degradation.

Causality of the ESIPT Mechanism:

-

UV Photon Absorption: The molecule, in its stable enol ground state, absorbs a UV photon (hν), promoting it to an excited singlet state (S1).

-

Ultrafast Proton Transfer: In this excited state, the acidity of the phenolic hydroxyl group increases dramatically. This triggers an ultrafast (femtosecond scale) transfer of the proton to a nitrogen atom on the benzotriazole ring, forming an excited-state keto tautomer. This transfer is virtually barrierless, ensuring maximum efficiency.

-

Non-Radiative Decay: The excited keto tautomer is unstable and rapidly returns to its ground state through non-radiative decay pathways (vibrational relaxation), releasing the absorbed energy as harmless, low-energy heat.

-

Reverse Proton Transfer: Once in the keto ground state, a rapid reverse proton transfer occurs, regenerating the original enol form, ready to absorb another UV photon.

This cyclical process prevents the energy from being channeled into destructive photochemical reactions, such as bond cleavage, which would otherwise degrade the host polymer.

Diagram of the ESIPT Cycle

Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) cycle of Drometrizole.

Section 3: Synthesis Pathway and Protocol

The industrial synthesis of Drometrizole is a multi-step process. A common and effective route involves the reductive cyclization of an o-nitroazobenzene intermediate. Understanding this pathway is crucial for quality control and process optimization.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of Drometrizole.

Experimental Protocol: Catalytic Hydrogenation for Reductive Cyclization

This protocol outlines the critical reductive cyclization step, which is self-validating through monitoring of hydrogen uptake and product analysis. One documented method utilizes a copper-on-alumina catalyst for efficient conversion.[5]

Objective: To convert 2'-hydroxy-5'-methyl-2-nitroazobenzene to Drometrizole with high yield and purity.

Materials:

-

2'-hydroxy-5'-methyl-2-nitroazobenzene (Azo Intermediate)

-

20% Cu/γ-Al₂O₃ catalyst[5]

-

Solvent (e.g., Methanol, Toluene)

-

High-pressure reactor (Parr hydrogenator or equivalent)

-

Hydrogen gas (high purity)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Charging: In a high-pressure reactor, charge the azo intermediate (1.0 eq) and the 20% Cu/γ-Al₂O₃ catalyst (typically 1-5% by weight of the substrate).

-

Solvent Addition: Add a suitable solvent (e.g., methanol) to dissolve/suspend the reactant. The choice of solvent is critical; it must solubilize the starting material without poisoning the catalyst.

-

Inerting: Seal the reactor and purge it 3-5 times with nitrogen gas to remove all oxygen, which is a safety hazard and can deactivate the catalyst.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

-

Causality Insight: The combination of pressure and temperature accelerates the reaction rate. The copper catalyst provides a surface for the dissociative adsorption of hydrogen and the reduction of the nitro group, facilitating the intramolecular cyclization.

-

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction is complete when hydrogen consumption ceases. This provides a real-time, non-invasive validation of reaction completion.

-

Cooldown and Depressurization: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge again with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite or a suitable filter aid to remove the heterogeneous catalyst. Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

-

Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude Drometrizole will precipitate.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to achieve high purity. The final product should be a light-yellow crystalline powder.

-

Characterization: Verify the identity and purity of the final product using techniques like ¹H NMR, ¹³C NMR, FTIR, and melting point analysis.[7]

Section 4: Industrial Applications and Formulation

Drometrizole's excellent UV absorption, high photostability, and good compatibility with a wide range of polymers make it a versatile stabilizer.[2][8]

Primary Applications

-

Plastics: It is widely used in polymers such as Polycarbonate (PC), Polystyrene (PS), Polyvinyl Chloride (PVC), Polypropylene (PP), Polyethylene (PE), and Acrylonitrile Butadiene Styrene (ABS).[2][9] It prevents yellowing, loss of mechanical properties, and surface cracking.[2]

-

Coatings: Incorporated into automotive and industrial coatings to protect both the coating itself and the underlying substrate from UV degradation.

-

Adhesives and Sealants: Enhances the durability and weather resistance of adhesives and sealants exposed to sunlight.[9]

-

Cosmetics: Used in sunscreen and personal care products as a UV filter to protect the skin and the product formulation.[1]

Protocol: Incorporation into a Polymer Matrix via Melt Blending

Objective: To homogeneously disperse Drometrizole into a polycarbonate (PC) matrix to provide UV protection.

Materials:

-

Polycarbonate pellets (dried)

-

Drometrizole powder (0.2 - 0.5% by weight)[2]

-

Twin-screw extruder

-

Pelletizer

-

Injection molding machine

Procedure:

-

Pre-Drying: Dry the PC pellets in a dehumidifying dryer (e.g., at 120 °C for 4 hours) to a moisture content below 0.02%.

-

Causality Insight: This step is critical. Processing moist polycarbonate at high temperatures will cause hydrolytic degradation, severely compromising the polymer's molecular weight and mechanical properties.

-

-

Pre-Mixing: Create a dry blend of the PC pellets and Drometrizole powder in the desired ratio. This can be done in a tumble blender to ensure a uniform feed.

-

Melt Compounding: Set the temperature profile on the twin-screw extruder appropriate for PC (typically 260-300 °C). Feed the dry blend into the extruder.

-

Causality Insight: The shearing action of the rotating screws melts the polymer and disperses the Drometrizole on a molecular level. A properly designed screw configuration is essential for achieving a homogeneous mixture without thermally degrading the additive or polymer.

-

-

Extrusion and Pelletizing: The molten, stabilized polymer strand exits the extruder die, is cooled in a water bath, and is cut into pellets by a pelletizer.

-

Validation via Injection Molding: Use the stabilized pellets in an injection molding machine to produce test plaques (e.g., ASTM D638 tensile bars).

-

Performance Testing: Expose the stabilized plaques and unstabilized control plaques to accelerated weathering (e.g., using a QUV weatherometer). Periodically measure changes in color (yellowness index) and mechanical properties (e.g., tensile strength, impact resistance) to validate the efficacy of the UV absorber.

Section 5: Safety and Environmental Profile

While highly effective, the use of Drometrizole requires careful handling and consideration of its environmental impact.

Human Health and Safety

-

Hazard Classification: Drometrizole is classified as a skin sensitizer (H317), meaning it may cause an allergic skin reaction upon contact.[6]

-

Handling Precautions: When handling the powder, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator to avoid inhalation of dust.[6] Ensure adequate ventilation.[6] In case of skin contact, wash immediately with soap and water.[6]

Environmental Considerations

-

Aquatic Toxicity: The substance is classified as very toxic to aquatic life with long-lasting effects (H410).[6] Therefore, release into waterways must be strictly avoided.[6]

-

Persistence and Biodegradability: Drometrizole is not readily biodegradable.[6] Its chemical stability, which is advantageous for its function, contributes to its persistence in the environment. Studies show it can be found in wastewater and surface waters, as treatment plants are not always effective at its removal.[10]

-

Bioaccumulation Potential: With a log Pow of 4.2, Drometrizole has the potential for bioaccumulation in aquatic organisms.[6]

This environmental profile underscores the need for responsible lifecycle management, including controlled industrial use, proper disposal of waste material, and exploration of advanced wastewater treatment methods to mitigate its release.[6][10]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17113, Drometrizole. [Link]

-

GO YEN CHEMICAL INDUSTRIAL CO LTD. GoyenchemUV-P Benzotriazole UV Absorber CAS No.2440-22-4. [Link]

-

Wiley-VCH GmbH. 2(2H-Benzotriazol-2-yl)-p-cresol - SpectraBase. [Link]

-

IPG. This compound. [Link]

-

Portail Substances Chimiques. This compound (2440-22-4). [Link]

-

RIVM. Environmental risk limits for benzotriazoles, Proposal for quality standards for surface water. [Link]

-

PrepChem.com. Synthesis of 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole. [Link]

-

P&S Chemicals. Product information, this compound. [Link]

-

LookChem. Cas 2440-22-4,2-(2H-Benzotriazol-2-yl) - LookChem. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Phenolic benzotriazoles: Environment tier II assessment. [Link]

Sources

- 1. CAS 2440-22-4: Drometrizole | CymitQuimica [cymitquimica.com]

- 2. GoyenchemUV-P Benzotriazole UV Absorber CAS No.2440-22-4 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]

- 3. Drometrizole | C13H11N3O | CID 17113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2440-22-4 | CAS DataBase [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound - IPG [ipgchem.com]

- 9. pschemicals.com [pschemicals.com]

- 10. This compound (2440-22-4) | PSC [substances.ineris.fr]

An In-depth Technical Guide to the Physical Properties of 2-(2H-Benzotriazol-2-yl)-p-cresol

Introduction: The Significance of 2-(2H-Benzotriazol-2-yl)-p-cresol in Material Science and Drug Development

This compound, a prominent member of the hydroxyphenyl benzotriazole class of ultraviolet (UV) absorbers, is a critical additive in a vast array of industrial and pharmaceutical applications.[1][2] Also known by trade names such as Tinuvin P and Drometrizole, its primary function is to protect organic materials from the degradative effects of UV radiation.[2][3] This protection is paramount in preventing discoloration, loss of physical properties, and overall deterioration in plastics, cosmetics, adhesives, and coatings.[1][4][5] For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is not merely academic; it is fundamental to formulation development, performance optimization, and ensuring long-term product stability.

This technical guide provides a comprehensive overview of the core physical properties of this compound, offering not just data, but also insights into the causality behind these characteristics and the methodologies for their determination.

Core Physical and Chemical Properties

The efficacy and applicability of this compound are intrinsically linked to its distinct physical and chemical characteristics. These properties dictate its behavior in various matrices and its performance as a UV stabilizer.

Molecular Structure and Identity

The foundational identity of this compound lies in its molecular structure, which is the basis for its UV-absorbing capabilities.

Caption: Chemical structure of this compound.

This structure, featuring a hydroxyphenyl group attached to a benzotriazole ring, is the key to its function. The intramolecular hydrogen bond between the hydroxyl group and the triazole nitrogen atoms facilitates a rapid, reversible proton transfer upon absorption of UV radiation. This process, known as Excited State Intramolecular Proton Transfer (ESIPT), allows for the efficient dissipation of harmful UV energy as harmless thermal energy, thus protecting the host material.[2]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | 2-(2H-Benzotriazol-2-yl)-4-methylphenol[1] |

| Synonyms | Drometrizole, Tinuvin P, 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole[3][4][6] |

| CAS Number | 2440-22-4[4] |

| Molecular Formula | C₁₃H₁₁N₃O[4][7] |

| Molecular Weight | 225.25 g/mol [4][8] |

Physical State and Appearance

At ambient conditions, this compound is typically a light yellow or off-white to pale yellow crystalline powder.[4][9] This physical form is advantageous for its incorporation into various manufacturing processes, allowing for consistent blending and dispersion within polymer melts, solutions, or cosmetic formulations.

Thermal Properties

The thermal stability of a UV absorber is critical, as many materials it protects are processed at elevated temperatures.

Table 2: Thermal Properties of this compound

| Property | Value |

| Melting Point | 125.5 - 132 °C[4][5][6][9][] |

| Boiling Point | 225 °C at 10 mmHg (13 hPa)[4] |

| Flash Point | 205 °C[9] |

The relatively high melting and boiling points indicate strong intermolecular forces and a stable molecular structure, which are desirable for a processing additive. A high flash point further contributes to its safe handling during manufacturing.

Solubility Profile

The solubility of this compound is a key determinant of its compatibility with different materials. Its generally low polarity makes it readily soluble in many organic solvents and polymers, but poorly soluble in water.

Table 3: Solubility of this compound at 20°C

| Solvent | Solubility ( g/100g solution) |

| Chloroform | 13[9] |

| Benzene | 7[9] |

| Ethyl Acetate | 3.5[9] |

| Acetone | 3[9] |

| Cyclohexane | 1[9] |

| n-Hexane | 0.8[9] |

| Methanol | 0.2 (Slightly soluble)[4][7][9] |

| DMSO | Slightly soluble[4][7] |

| Water | < 0.01 (173 µg/L at 20°C)[7][9] |

This solubility profile ensures its effective incorporation into a wide range of organic-based systems, including plastics like polyvinyl chloride (PVC), polyesters, and acrylic resins, as well as in various adhesives and coatings.[1][6] Its insolubility in water is a crucial factor for its use in products that may come into contact with moisture, preventing leaching and maintaining long-term efficacy.

Spectroscopic Properties: The Core of UV Absorption

The most critical property of this compound is its ability to absorb UV radiation. This is quantified by its UV-Visible absorption spectrum.

It exhibits strong absorption in the 300-400 nm range of the UV spectrum.[1][9] Specifically, in a chloroform solution, it shows absorption maxima at approximately 301 nm and 341 nm.[9][11] This broad and strong absorption in the UVA and UVB regions is what makes it an exceptionally effective light stabilizer.[1] Importantly, it has minimal absorbance in the visible region of the spectrum (above 400 nm), meaning it does not impart significant color to the final product.[9][11]

Experimental Methodologies for Property Determination

The accurate determination of these physical properties is essential for quality control and research. The following outlines standard protocols for key measurements.

Workflow for Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range can indicate the presence of impurities.

Caption: Standard workflow for determining the melting point of a solid compound.

Protocol for UV-Visible Spectroscopy

This technique is fundamental to characterizing the UV-absorbing properties of the compound.

1. Preparation of Standard Solution:

- Accurately weigh a precise amount of this compound (e.g., 10 mg).

- Dissolve the weighed sample in a suitable UV-transparent solvent (e.g., chloroform) in a volumetric flask (e.g., 100 mL) to create a stock solution.

- Perform serial dilutions to obtain a final concentration suitable for spectroscopic analysis (e.g., 10 mg/L).[9]

2. Spectrophotometer Setup:

- Use a calibrated dual-beam UV-Visible spectrophotometer.

- Fill a quartz cuvette with the pure solvent to be used as a blank.

- Scan the blank across the desired wavelength range (e.g., 200-800 nm) to obtain a baseline.

3. Sample Measurement:

- Rinse and fill a quartz cuvette with the prepared sample solution.

- Place the sample cuvette in the spectrophotometer.

- Scan the sample across the same wavelength range.

4. Data Analysis:

- The instrument will automatically subtract the baseline from the sample scan to generate the absorption spectrum.

- Identify the wavelengths of maximum absorbance (λmax).

- If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Conclusion: A Versatile and Indispensable Stabilizer

The physical properties of this compound—from its thermal stability and solubility profile to its potent UV-absorbing characteristics—collectively contribute to its status as a high-performance stabilizer. For scientists and researchers, a deep understanding of these properties is not just beneficial but essential for harnessing its full potential in creating durable, long-lasting, and reliable products. The methodologies outlined provide a framework for the consistent and accurate characterization of this vital chemical compound.

References

-

Tinuvin® P - myChem. Available at: [Link]

-

Tinuvin P: Technical Data Sheet | PDF | Ultraviolet | Polymers - Scribd. Available at: [Link]

-

TINUVIN P - Polivinil Plastik. Available at: [Link]

-

Discover The Essential Tinuvin P Absorbers: Your Complete Guide In 2024 - Wellt. Available at: [Link]

-

Cas 2440-22-4,2-(2H-Benzotriazol-2-yl) - LookChem. Available at: [Link]

-

GoyenchemUV-P Benzotriazole UV Absorber CAS No.2440-22-4 - GO YEN CHEMICAL INDUSTRIAL CO LTD. Available at: [Link]

-

Drometrizole | C13H11N3O | CID 17113 - PubChem - NIH. Available at: [Link]

-

2-(2'-Hydroxy-5'-methylphenyl) benzotriazole CAS No. 2440-22-4 | Tintoll. Available at: [Link]

Sources

- 1. santplas.com [santplas.com]

- 2. welltchemicals.com [welltchemicals.com]

- 3. CAS 2440-22-4: Drometrizole | CymitQuimica [cymitquimica.com]

- 4. 2440-22-4 | CAS DataBase [m.chemicalbook.com]

- 5. GoyenchemUV-P Benzotriazole UV Absorber CAS No.2440-22-4 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]

- 6. 2-(2'-Hydroxy-5'-methylphenyl) benzotriazole CAS No. 2440-22-4 | Tintoll [uvabsorber.com]

- 7. lookchem.com [lookchem.com]

- 8. Drometrizole | C13H11N3O | CID 17113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 11. polivinilplastik.com [polivinilplastik.com]

2-(2H-Benzotriazol-2-yl)-p-cresol mechanism of UV absorption

An In-depth Technical Guide to the UV Absorption Mechanism of 2-(2H-Benzotriazol-2-yl)-p-cresol

Foreword: The Imperative of Photostability

In the realm of materials science and drug development, the relentless assault of ultraviolet (UV) radiation poses a significant threat to the integrity and longevity of countless products. From polymers and coatings to pharmaceutical formulations, UV-induced degradation can lead to discoloration, loss of mechanical properties, and reduced efficacy. The development of effective UV absorbers is therefore not a matter of trivial enhancement but a cornerstone of product stability and reliability. Among the arsenal of photostabilizing agents, the hydroxyphenyl benzotriazole (HBT) class stands out for its remarkable efficiency and robustness. This guide delves into the core mechanism of one of its most prominent members, this compound, commercially known as Tinuvin P, to provide researchers and developers with a foundational understanding of its exceptional photoprotective capabilities.

Introduction to this compound (Tinuvin P)

This compound is a high-performance UV absorber widely utilized to protect a vast array of materials, including plastics, adhesives, polyurethanes, and coatings, from the damaging effects of UV light.[1][2] Its efficacy stems from its molecular structure, which is meticulously designed to absorb harmful UV radiation, particularly in the 300-400 nm range, and dissipate the absorbed energy through a harmless, non-radiative pathway.[1][3] This prevents the energy from initiating degradative photochemical reactions within the host material. The key to this function lies in a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[4][5] Unlike many organic molecules that re-emit absorbed energy as fluorescence or phosphorescence, or degrade through bond cleavage, Tinuvin P undergoes a rapid, reversible intramolecular reaction that converts the electronic excitation energy into thermal energy, completing a photoprotective cycle billions of times without significant degradation.[3][5]

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of this compound is governed by an ultrafast, four-stage photocycle. The molecule's ground state exists predominantly in an 'enol' tautomeric form, stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole ring.[5][6]

The ESIPT photocycle proceeds as follows:

-

Step 1: UV Photon Absorption (Excitation). The process begins when the ground-state enol form (E) absorbs a UV photon. This absorption, with maxima around 301 nm and 341 nm in non-polar solvents, promotes the molecule to an electronically excited singlet state (E*).[1]

-

Step 2: Ultrafast Intramolecular Proton Transfer. In the excited state, the electronic distribution of the molecule shifts, significantly increasing the acidity of the phenolic proton and the basicity of the acceptor nitrogen atom on the benzotriazole ring.[5] This triggers an extremely rapid, barrierless transfer of the proton along the pre-existing hydrogen bond. This transfer, which occurs on a femtosecond timescale, results in the formation of an excited 'keto' tautomer (K*).[5][7] Theoretical studies have shown this is not a simple linear transfer but a complex process involving twisted molecular geometries and a coupled proton and electron transfer, triggered by a charge transfer from the phenol to the triazole group.[7][8]

-

Step 3: Non-Radiative Decay. The excited keto tautomer (K*) is energetically unstable and rapidly returns to its electronic ground state (K) via non-radiative decay pathways, primarily internal conversion.[4][5] This step is crucial as it dissipates the absorbed UV energy as harmless heat into the surrounding matrix, avoiding degradative chemical reactions or damaging radiative emission (fluorescence). The lack of significant fluorescence from Tinuvin P is a testament to the efficiency of this non-radiative deactivation channel.[4]

-

Step 4: Ground-State Reverse Proton Transfer. The ground-state keto form (K) is less stable than the enol form. Consequently, it undergoes a rapid, spontaneous back-proton transfer to regenerate the original ground-state enol tautomer (E).[5]

This fully reversible cycle readies the molecule to absorb another UV photon, allowing a single molecule of Tinuvin P to dissipate the energy of thousands of photons without undergoing permanent chemical change, thereby conferring long-lasting UV protection.[2]

Visualization of the ESIPT Photocycle

The following diagram illustrates the energetic and structural changes during the UV absorption and energy dissipation cycle.

Caption: The four-stage photocycle of this compound.

Factors Influencing the ESIPT Mechanism

The efficiency of the ESIPT process is not absolute and can be influenced by both intrinsic molecular features and the external environment.

-

Molecular Structure: Substituents on the phenolic or benzotriazole rings can modulate the process. Electron-withdrawing groups, for instance, can alter the acidity of the phenol and the strength of the intramolecular hydrogen bond, which was traditionally thought to be the sole determinant of photostability.[9] However, more recent studies suggest that electronic factors and molecular motions beyond simple hydrogen bond strength play a significant role, with charge transfer characteristics being critical to the deactivation pathway.[8][9]

-

Solvent and Matrix Environment: The polarity of the surrounding solvent or polymer matrix can influence the stability of the different tautomeric forms.[5] In highly polar or protic environments, intermolecular hydrogen bonding can potentially compete with the crucial intramolecular hydrogen bond, which may slightly hinder the ESIPT process. However, the inherent strength of the intramolecular bond in Tinuvin P ensures its high efficiency in a wide variety of polymer matrices.[2]

Experimental and Computational Elucidation of the Mechanism

Validating the ESIPT mechanism requires a combination of spectroscopic techniques and theoretical calculations. As a Senior Application Scientist, the causality behind our experimental choices is paramount for building a self-validating system of protocols.

Spectroscopic Analysis

We employ both steady-state and time-resolved spectroscopy to build a complete picture of the photophysical behavior.

-

Steady-State UV-Vis Absorbance Spectroscopy: This is the foundational experiment. It confirms the molecule's ability to absorb light in the target UV region (300-400 nm). The strong absorbance in this range is the first prerequisite for a UV stabilizer.[1][10]

-

Time-Resolved Transient Absorption Spectroscopy: This is the definitive technique for proving the ESIPT mechanism. By using ultrashort laser pulses (femtoseconds), we can initiate the photocycle and probe the appearance and disappearance of the transient excited species (E* and K) in real-time. The observation of a rapid decay of the E signal concurrent with the rise and subsequent rapid decay of the K* signal provides direct evidence of the ultrafast proton transfer and efficient non-radiative decay.

Experimental Protocol: Femtosecond Transient Absorption Spectroscopy

This protocol outlines the workflow for confirming the ESIPT dynamics in this compound.

-

Sample Preparation:

-

Dissolve this compound in a non-polar, aprotic solvent (e.g., cyclohexane) to a concentration yielding an absorbance of ~0.5 at the excitation wavelength in a 1 mm pathlength cuvette. Causality: A non-polar solvent minimizes competing intermolecular interactions. The absorbance value is chosen to ensure sufficient signal without inducing aggregation or inner filter effects.

-

-

Laser Setup:

-

Utilize a Ti:Sapphire laser system generating ~100 fs pulses at 800 nm with a repetition rate of 1 kHz.

-

Split the beam into two paths: a pump beam and a probe beam.

-

-

Pump Beam Generation:

-

Direct the pump beam through an optical parametric amplifier (OPA) to generate the excitation wavelength (e.g., 340 nm) corresponding to the molecule's absorption band. Causality: Exciting at a specific absorption maximum ensures efficient promotion to the S1 state.

-

-

Probe Beam Generation:

-

Focus the probe beam into a sapphire crystal to generate a white-light continuum, which will serve as the probe pulse across a broad spectral range. Causality: A white-light probe allows for the simultaneous monitoring of spectral changes across the visible and near-IR regions, enabling the identification of different transient species.

-

-

Data Acquisition:

-

Direct the pump pulse into the sample to initiate the photochemical event.

-

Pass the white-light probe pulse through the sample at controlled, variable delay times relative to the pump pulse using a motorized delay stage.

-

Measure the change in absorbance (ΔA) of the probe light as a function of both wavelength and pump-probe delay time.

-

-

Data Analysis:

-

Construct a 2D map of ΔA versus wavelength and time.

-

Analyze the decay kinetics at specific wavelengths corresponding to the E* and K* species to extract their lifetimes, confirming the ultrafast nature of the ESIPT process.

-

Workflow Visualization

Caption: Experimental workflow for transient absorption spectroscopy.

Computational Chemistry

Theoretical calculations, such as Complete Active Space Self-Consistent Field (CASSCF) studies, are indispensable for mapping the potential energy surfaces of the ground and excited states.[7][8] These calculations provide critical insights that are inaccessible to experiment, such as the exact geometry of the transient states and the nature of conical intersections—points where potential energy surfaces cross, facilitating extremely rapid non-radiative decay.[9] Computational models have confirmed that the ESIPT reaction path involves significant molecular twisting and is driven by a charge-transfer state, refining the mechanistic understanding beyond a simple proton transfer model.[8]

Summary of Photophysical Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Solvent | Rationale & Significance |

| UV Absorption Maxima (λmax) | 301 nm, 341 nm | Chloroform | Confirms strong absorption in the harmful UVA range, which is the primary requirement for a UV absorber.[1] |

| Fluorescence Emission | Almost none | Methanol | Indicates that the excited state deactivates primarily through non-radiative pathways, which is the cornerstone of its photostability.[4] |

| ESIPT Timescale | Femtoseconds (fs) | Various | The ultrafast nature of the proton transfer outcompetes destructive photochemical pathways like bond cleavage.[5] |

| Ground State Regeneration | Picoseconds (ps) | Various | The rapid return to the initial state ensures the molecule is quickly ready to absorb another photon, allowing for a high turnover rate.[5] |

Conclusion

The efficacy of this compound as a UV stabilizer is a direct result of its elegant and highly efficient Excited-State Intramolecular Proton Transfer mechanism. By absorbing high-energy UV radiation and converting it into low-energy thermal vibrations through an ultrafast and fully reversible photocycle, it provides robust, long-term protection to materials against photodegradation. The synergy between advanced spectroscopic techniques and high-level computational chemistry has provided a detailed and validated model of this process, revealing a complex interplay of coupled proton and electron transfer through twisted molecular geometries. For researchers and developers, this deep mechanistic understanding is crucial for the rational design of next-generation photostabilizers and the informed application of existing solutions to ensure product integrity and longevity.

References

-

Title: Theoretical Study of Benzotriazole UV Photostability: Ultrafast Deactivation through Coupled Proton and Electron Transfer Triggered by a Charge-Transfer State Source: Journal of the American Chemical Society URL: [Link]

-

Title: Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers Source: RSC Publishing URL: [Link]

-

Title: Theoretical Study of Benzotriazole UV Photostability: Ultrafast Deactivation through Coupled Proton and Electron Transfer Triggered by a Charge-Transfer State (Request PDF) Source: ResearchGate URL: [Link]

-

Title: Unexpected electronic effects on benzotriazole UV absorber photostability: Mechanistic implications beyond excited state intramolecular proton transfer (Request PDF) Source: ResearchGate URL: [Link]

-

Title: Molecular structure of a unique UV stabilizer: Tinuvin P Source: Journal of the Chemical Society, Faraday Transactions (RSC Publishing) URL: [Link]

-

Title: Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study (Request PDF) Source: ResearchGate URL: [Link]

-

Title: TINUVIN P - Polivinil Plastik Source: Polivinil Plastik URL: [Link]

-

Title: Discover The Essential Tinuvin P Absorbers: Your Complete Guide In 2024 Source: Wellt URL: [Link]

-

Title: Tinuvin P photocatalytic degradation as a function of pH Source: ResearchGate URL: [Link]

-

Title: this compound Source: IPG URL: [Link]

-

Title: APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy Source: Process Insights URL: [Link]

Sources

- 1. polivinilplastik.com [polivinilplastik.com]

- 2. santplas.com [santplas.com]

- 3. welltchemicals.com [welltchemicals.com]

- 4. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02028A [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Molecular structure of a unique UV stabilizer: Tinuvin P - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. process-insights.com [process-insights.com]

The Definitive Guide to 2-(2H-Benzotriazol-2-yl)-p-cresol: A Cornerstone of UV Protection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2H-Benzotriazol-2-yl)-p-cresol, a prominent member of the hydroxyphenyl benzotriazole class of ultraviolet (UV) absorbers, stands as a critical component in the stabilization and preservation of a vast array of materials.[1][2] Its remarkable ability to dissipate harmful UV radiation as thermal energy has made it an indispensable additive in industries ranging from plastics and polymers to cosmetics and coatings.[3] This guide provides a comprehensive technical overview of this compound, delving into its chemical identity, physicochemical properties, mechanism of action, and diverse applications.

Nomenclature and Chemical Identity: A Multiplicity of Designations

A key challenge in navigating the scientific literature and commercial landscape for this compound is its extensive list of synonyms. Understanding these alternative names is crucial for comprehensive information retrieval. The compound is most commonly identified by its CAS Number: 2440-22-4 .[4][5]

Some of the most prevalent synonyms for this compound include:

-

Drometrizole : This is the International Nonproprietary Name (INN) for the compound, often used in pharmaceutical and cosmetic contexts.[4][5]

-

Tinuvin P : A widely recognized trade name under which this UV absorber is marketed by BASF.[1][5][6]

-

2-(2-Hydroxy-5-methylphenyl)benzotriazole : A descriptive chemical name that clarifies the structure.[4][5]

-

2-(2H-Benzotriazol-2-yl)-4-methylphenol : The IUPAC name for the compound.[5]

-

Benazol P [5]

-

Porex P [5]

-

UV Absorber-1 [5]

A comprehensive list of synonyms is provided in the table below for ease of reference.

| Identifier Type | Identifier |

| CAS Number | 2440-22-4[4][5] |

| IUPAC Name | 2-(benzotriazol-2-yl)-4-methylphenol[5] |

| INCI Name | Drometrizole[5] |

| Trade Names | Tinuvin P, Benazol P, Porex P, UV-P[1][5] |

| Chemical Formula | C13H11N3O[4][5] |

| Molecular Weight | 225.25 g/mol [4][5] |

Physicochemical Properties

The efficacy and application of this compound are intrinsically linked to its physical and chemical properties. These properties dictate its solubility, stability, and compatibility with various substrates.

| Property | Value | Source |

| Melting Point | 125.5-129.5 °C | [7] |

| Boiling Point | 225 °C at 10 mmHg | [7] |

| Flash Point | 54 °C | [7] |

| Density | 1.38 g/cm³ | [7] |

| Water Solubility | 173 μg/L at 20 °C | [7] |

| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol | [7] |

| Appearance | White to off-white crystalline powder | [8] |

Mechanism of Action: Harnessing Light for Stability

The primary function of this compound is to absorb harmful UV radiation, primarily in the 300-400 nm range, and dissipate it as harmless thermal energy.[1][6] This process prevents the UV radiation from initiating degradation reactions within the material it is protecting. The mechanism involves an excited-state intramolecular proton transfer (ESIPT).

Upon absorption of a UV photon, the molecule is promoted to an excited state. This is followed by a rapid and reversible intramolecular proton transfer from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring. This tautomerization allows for a non-radiative decay pathway back to the ground state, releasing the absorbed energy as heat. This efficient cycle of absorption and dissipation can be repeated numerous times, providing long-lasting photostability.[3]

Caption: Mechanism of UV absorption and energy dissipation by this compound.

Applications Across Industries

The exceptional photostability and UV absorbing properties of this compound have led to its widespread use in a multitude of applications:

-

Plastics and Polymers : It is a key additive in a wide variety of polymers to prevent discoloration, loss of mechanical properties, and overall degradation caused by UV exposure.[1] This includes polyolefins, PVC, polyesters, polycarbonates, and acrylic resins.[1][8]

-

Coatings : In paints, varnishes, and other coatings, it protects the underlying material and the coating itself from the damaging effects of sunlight.

-

Cosmetics and Sunscreens : As Drometrizole, it is used in sunscreens and other personal care products to absorb UVA and UVB radiation, protecting the skin from sun damage.[9][10]

-

Adhesives and Sealants : It enhances the durability and lifespan of adhesives and sealants that are exposed to sunlight.[6]

The typical use levels of Tinuvin P range from 0.1% to 0.5%, depending on the substrate and the performance requirements of the final application.[1][6]

Synthesis Protocol: A Laboratory-Scale Approach

While industrial synthesis methods are proprietary, a general laboratory-scale synthesis of this compound can be achieved through the reductive cyclization of a corresponding o-nitroazobenzene precursor. The following is a representative protocol based on literature descriptions.[11][12]

Materials:

-

2'-hydroxy-5'-methyl-2-nitroazobenzene (precursor)

-

Reducing agent (e.g., Sodium dithionite, catalytic hydrogenation with Raney Nickel)

-

Solvent (e.g., Ethanol, Toluene/water mixture)

-

Base (e.g., Sodium hydroxide, if necessary)

-

Standard laboratory glassware and equipment for reflux, filtration, and recrystallization.

Procedure:

-

Dissolution of Precursor : Dissolve the 2'-hydroxy-5'-methyl-2-nitroazobenzene precursor in a suitable solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reducing Agent : Gradually add the chosen reducing agent to the solution. If using catalytic hydrogenation, the reaction would be performed under a hydrogen atmosphere in the presence of a catalyst like Raney Nickel.[12]

-

Reflux : Heat the reaction mixture to reflux for a specified period, typically several hours, while monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, remove it by filtration.

-

Isolation : The product can be isolated by removing the solvent under reduced pressure. The crude product may then be partitioned between an organic solvent and water to remove inorganic byproducts.

-

Purification : Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline product.[12]

Caption: General workflow for the synthesis of this compound.

Safety and Handling

This compound is considered to have low oral toxicity.[13] However, as with any chemical, appropriate safety precautions should be taken. It may cause skin irritation or an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects. Therefore, it is important to avoid release to the environment and to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound, through its elegant and efficient mechanism of UV absorption and energy dissipation, plays a vital role in protecting a wide range of materials from photodegradation. Its versatility, evidenced by its numerous applications and synonyms, underscores its importance in modern material science and technology. A thorough understanding of its chemical and physical properties, as well as its synthesis and safe handling, is essential for researchers and professionals seeking to leverage its protective capabilities.

References

- BASF. (2024, January 31).

- BASF. (2025, February 19). Tinuvin® P (Light Stabilizer)

- Scribd.

- Santa Cruz Biotechnology. 2-(2-Hydroxy-5-methylphenyl)benzotriazole | CAS 2440-22-4.

- National Center for Biotechnology Inform

- Sigma-Aldrich. (2025, April 28).

- LookChem. Cas 2440-22-4, this compound.

- Wikipedia. Drometrizole trisiloxane.

- Sigma-Aldrich. CAS 2440-22-4.

- BASF. (2023, August 25). Tinuvin® P.

- ChemicalBook. CAS 2440-22-4.

- Wellt. (2024, January 8). Discover The Essential Tinuvin P Absorbers: Your Complete Guide In 2024.

- Quzhou Ebright Chemicals Co.,Ltd. Benzotriazolyl Dodecyl p-Cresol.

- TCI EUROPE N.V. 2-(2-Hydroxy-5-methylphenyl)benzotriazole 2440-22-4.

- P&S Chemicals. Product information, this compound.

- MPI Chemie. UV-P UV Absorber - CAS 2440-22-4.

- ChemicalBook. (2025, March 19). This compound.

- gsrs. BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR).

- Quzhou Ebright Chemicals Co.,Ltd. Drometrizole Trisiloxane.

- Sigma-Aldrich. Drometrizole.

- Elchemy. DROMETRIZOLE TRISILOXANE Manufacturer & Suppliers |ELUVSAFE-DMztSilOx.

- King-Pharm. This compound [2440-22-4].

- Portail Substances Chimiques. (2024, March 29). This compound (2440-22-4).

- PrepChem.com. Synthesis of 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole.

- ChemNet. p-cresol 2440-22-4, China 2-(2H-benzotriazol-2-yl).

- The Good Scents Company. benzotriazolyl dodecyl p-cresol, 125304-04-3.

- IPG. This compound.

- Chemotechnique Diagnostics. DROMETRIZOLE TRISILOXANE.

- Sigma-Aldrich. 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol.

- ResearchGate.

- Sigma-Aldrich. 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol.

- National Center for Biotechnology Information. (n.d.). Synthesis of New 2-(2´-Hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters. PubMed Central.

- PrepChem.com. Synthesis of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole.

- Pkwteile. (2022, August 24).

- CPAChem.

- SpectraBase. 2(2H-Benzotriazol-2-yl)-p-cresol.

- ResearchGate. Substitution of Benzotriazole UV Absorbers in Plastics.

- SpectraBase. 2(2H-Benzotriazol-2-yl)-p-cresol - Optional[FTIR] - Spectrum.

- ChemicalBook. 2-(2H-Benzotriazol-2-yl)-p-kresol | 2440-22-4.

- National Center for Biotechnology Information. (n.d.). Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328)

Sources

- 1. specialchem.com [specialchem.com]

- 2. scribd.com [scribd.com]

- 3. welltchemicals.com [welltchemicals.com]

- 4. scbt.com [scbt.com]

- 5. Drometrizole | C13H11N3O | CID 17113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. specialchem.com [specialchem.com]

- 7. lookchem.com [lookchem.com]

- 8. pschemicals.com [pschemicals.com]

- 9. Drometrizole trisiloxane - Wikipedia [en.wikipedia.org]

- 10. qzebright.com [qzebright.com]

- 11. prepchem.com [prepchem.com]

- 12. prepchem.com [prepchem.com]

- 13. santplas.com [santplas.com]

Drometrizole: A Comprehensive Technical Guide for the Senior Application Scientist

Abstract

Drometrizole, a member of the hydroxyphenyl benzotriazole class of ultraviolet (UV) absorbers, stands as a cornerstone in the stabilization of polymeric materials and the formulation of photoprotective cosmetic products.[1] Its efficacy is rooted in a robust mechanism of action that efficiently dissipates harmful UV radiation, thereby preventing the degradation of materials and protecting biological systems. This technical guide provides an in-depth exploration of drometrizole, intended for researchers, scientists, and drug development professionals. We will delve into its core chemical and physical properties, elucidate its mechanism of UV absorption, present detailed protocols for its synthesis and evaluation, and discuss its diverse applications and toxicological profile.

Introduction: The Imperative for UV Protection and the Role of Drometrizole

The relentless exposure to solar ultraviolet radiation poses a significant threat to the integrity of a vast array of materials and biological tissues. In the realm of polymers, UV radiation instigates photo-oxidative degradation, leading to discoloration, loss of mechanical strength, and reduced service life. For human skin, it is a primary etiological factor in photoaging and the development of cutaneous malignancies. Consequently, the development of effective UV absorbers is a critical scientific endeavor.

Drometrizole (2-(2H-benzotriazol-2-yl)-4-methylphenol) has emerged as a highly effective and photostable UVA absorber.[1] Its molecular architecture is meticulously designed to absorb UV energy and dissipate it harmlessly as thermal energy, a process that will be explored in detail. This inherent stability and broad UV absorption profile make it an invaluable additive in plastics, cosmetics, and various industrial applications.[1][2] This guide will serve as a comprehensive resource for understanding and utilizing drometrizole in research and product development.

Physicochemical Properties of Drometrizole

A thorough understanding of the physicochemical properties of drometrizole is paramount for its effective formulation and application. Drometrizole typically appears as a white to off-white or light yellow crystalline powder.[2][3] A summary of its key properties is presented in Table 1.

| Property | Value | References |

| Chemical Name | 2-(2H-benzotriazol-2-yl)-4-methylphenol | [2] |

| CAS Number | 2440-22-4 | [2][3][4] |

| Molecular Formula | C₁₃H₁₁N₃O | [3][4][5] |

| Molecular Weight | 225.25 g/mol | [2][4][6] |

| Appearance | White to off-white/yellow crystalline powder | [2][3] |

| Melting Point | 125.5-133 °C | [2][4][7] |

| Boiling Point | 225 °C at 10 mmHg | [2][7] |

| Solubility | Practically insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone) | [3][7] |

| log P (octanol-water) | 4.31 | [2] |

| pKa | 8.15 ± 0.43 (Predicted) | [4] |

Mechanism of Action: A Molecular Perspective on UV Absorption

The remarkable efficacy of drometrizole as a UV absorber is attributed to its ability to undergo a rapid and efficient excited-state intramolecular proton transfer (ESIPT). This photophysical process allows for the dissipation of absorbed UV energy as heat, preventing the molecule from undergoing photochemical reactions that would lead to its degradation.

Upon absorption of a UV photon, the drometrizole molecule is promoted to an excited electronic state. In this excited state, a proton from the hydroxyl group is transferred to a nitrogen atom on the benzotriazole ring. This tautomerization is followed by non-radiative decay back to the ground state, where the proton is transferred back to its original position, and the absorbed energy is released as thermal energy. This cyclic process can be repeated numerous times, bestowing drometrizole with its characteristic high photostability.

Caption: Mechanism of UV energy dissipation by drometrizole via ESIPT.

Synthesis and Evaluation of Drometrizole

The synthesis of drometrizole is a multi-step process that is well-established in industrial chemistry. Below is a representative laboratory-scale protocol.

Experimental Protocol: Laboratory Synthesis of Drometrizole

This protocol outlines the classical synthesis route involving diazotization, azo coupling, and reductive cyclization.

Materials:

-

o-Nitroaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

p-Cresol

-

Sodium Hydroxide

-

Zinc Dust or other reducing agent

-

Ethanol

-

Water

Step-by-Step Methodology:

-

Diazotization of o-Nitroaniline:

-

Dissolve o-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Azo Coupling with p-Cresol:

-

In a separate beaker, dissolve p-cresol in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the p-cresol solution with vigorous stirring, maintaining the temperature below 10 °C.

-

A brightly colored azo dye, 2-hydroxy-5-methyl-2'-nitroazobenzene, will precipitate.

-

Stir the mixture for an additional 1-2 hours.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Reductive Cyclization:

-

Suspend the dried azo dye in a solution of sodium hydroxide.

-

Heat the mixture to 40-50 °C.

-

Gradually add a reducing agent, such as zinc dust, in small portions. The reaction is exothermic, so control the addition rate to maintain the temperature.

-

After the addition is complete, continue stirring for 1-2 hours until the color of the reaction mixture changes, indicating the reduction is complete.

-

Filter the hot solution to remove any unreacted zinc and other solid byproducts.

-

Cool the filtrate and acidify with hydrochloric acid to precipitate the crude drometrizole.

-

Filter the product, wash with water, and dry.

-

-

Purification:

-

Recrystallize the crude drometrizole from a suitable solvent, such as ethanol or toluene, to obtain a purified product.

-

Caption: Workflow for the classical synthesis of drometrizole.

Experimental Protocol: Evaluation of UV Absorption

The UV-absorbing properties of drometrizole are typically evaluated using UV-Vis spectrophotometry.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks

-

Analytical balance

-

Drometrizole standard

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of drometrizole and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

-

Spectrophotometric Measurement:

-

Set the UV-Vis spectrophotometer to scan across the UV range (typically 200-400 nm).

-

Use the pure solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution in a quartz cuvette.

-

Record the wavelength of maximum absorbance (λmax). Drometrizole exhibits strong absorption in the 300-400 nm region.[1]

-

-

Data Analysis:

-

Plot a calibration curve of absorbance at λmax versus the concentration of the standard solutions.

-

The relationship should be linear, following the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).

-

The molar absorptivity (ε) can be calculated from the slope of the calibration curve, which is a measure of how strongly the compound absorbs light at that wavelength.

-

Applications of Drometrizole

The unique properties of drometrizole have led to its widespread use in various industrial and consumer products.

Polymer Stabilization

Drometrizole is extensively used as a light stabilizer in a wide variety of polymers, including:

-

Styrene homo- and copolymers

-

Engineering plastics (e.g., polyesters, acrylic resins)

-

Polyvinyl chloride (PVC)

-

Elastomers and adhesives

It is typically incorporated at concentrations ranging from 0.10% to 0.50% by weight, depending on the polymer and the desired level of protection.[3]

Cosmetics and Personal Care Products

In the cosmetics industry, drometrizole is used as a UV light absorber to protect the product formulation from degradation.[1][2] It is found in products such as:

It is important to note that while drometrizole protects the product, it is not approved as a sunscreen active ingredient for skin protection in the United States or Europe.[8] A lipophilic derivative, drometrizole trisiloxane (Mexoryl XL), is used as a broad-spectrum UV filter in sunscreens.[9][10]

Toxicological and Safety Profile

The safety of drometrizole has been evaluated by various regulatory bodies. A summary of its toxicological profile is presented in Table 2.

| Endpoint | Result | References |

| Acute Oral Toxicity (Rat) | LD₅₀ > 10,000 mg/kg | [2] |

| Acute Inhalation Toxicity (Rat) | LC₅₀ > 1,420 mg/m³ (4 hr) | [2] |

| Skin Sensitization (Guinea Pig) | Negative | [2][11] |

| Mutagenicity (Ames Test) | Not mutagenic | [2][11] |

| Teratogenicity (Rat, Mouse) | No teratogenic effects observed | [2][11] |

| Carcinogenicity (Rat, Mouse) | No significant carcinogenic effect | [2][11] |

Overall, drometrizole is considered to have low acute toxicity.[2][12] While there have been isolated case reports of allergic contact dermatitis, clinical tests on cosmetic products containing drometrizole have shown no irritation, sensitization, or phototoxicity in human subjects.[2] Based on risk assessments, drometrizole is considered safe for its intended use in cosmetics at regulated concentrations.[2][11]

Conclusion